

An In-depth Technical Guide to the Spectroscopic Data of Isoserine

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Compound of Interest		
Compound Name:	Isoserine	
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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **isoserine** (3-amino-2-hydroxypropanoic acid), a non-proteinogenic α -hydroxy- β -amino acid. The information presented herein is intended to support research and development activities by providing key analytical data and methodologies. **Isoserine**, an isomer of serine, is of interest in various biochemical and pharmaceutical applications due to its unique structural properties.

Spectroscopic Data Presentation

The following tables summarize the key spectroscopic data for **isoserine**, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Data for DL-Isoserine

The following table presents the proton NMR spectral data for DL-**Isoserine**.



Peak No.	Chemical Shift (ppm)	Multiplicity	Assignment
1	~4.2	Multiplet	α-СН
2	~3.0 - 3.2	Multiplet	β-CH ₂
3	Variable	Broad Singlet	-OH, -NH ₂ , -COOH

Note: The chemical shifts of labile protons (-OH, -NH₂, -COOH) can vary significantly depending on the solvent, concentration, and temperature.

¹³C NMR Data for **Isoserine** (Predicted)

A complete experimental ¹³C NMR spectrum for **isoserine** is not readily available in the searched literature. The following table provides predicted chemical shifts based on the structure of **isoserine** and comparison with similar amino acid derivatives.

Carbon Atom	Predicted Chemical Shift (ppm)	
α-C (CH-OH)	~70-75	
β-C (CH ₂ -NH ₂)	~45-50	
Carboxyl C (COOH)	~175-180	

Infrared (IR) Spectroscopy

The IR spectrum of **isoserine** exhibits characteristic absorption bands corresponding to its functional groups. The data below is compiled from low-temperature matrix IR studies.



Wavenumber (cm ⁻¹)	Vibration Mode	Functional Group
~3400-3000	O-H stretch	Hydroxyl, Carboxylic Acid
~3200-3000	N-H stretch	Amine
~1790	C=O stretch	Carbonyl (Carboxylic Acid)
~1640	N-H bend	Amine
~1460-1300	O-H bend	Carboxylic Acid
~1120, ~1095	C-O stretch	Hydroxyl, Carboxylic Acid

Mass Spectrometry (MS)

The mass spectrum of **isoserine** provides information about its molecular weight and fragmentation pattern. The molecular weight of **isoserine** is 105.09 g/mol .[1] While a complete experimental mass spectrum is not available in the search results, the expected key fragments based on its structure are presented below.

m/z	lon
105	[M] ⁺ (Molecular Ion)
88	[M - NH ₃] ⁺
74	[M - CH ₂ O] ⁺
60	[M - COOH]+
44	[COOH]+
30	[CH ₂ NH ₂] ⁺

Experimental Protocols

The following sections detail generalized experimental protocols for obtaining the spectroscopic data presented above. These protocols are based on standard techniques for the analysis of amino acids.



Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra of **isoserine** to confirm its structure.

Material	s and	Equi	pment:
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- Isoserine sample
- Deuterated solvent (e.g., D₂O, DMSO-d₆)
- NMR tubes
- NMR spectrometer (e.g., 400 MHz or higher)

Procedure:

- Sample Preparation:
 - Dissolve 5-10 mg of isoserine in approximately 0.5-0.7 mL of a suitable deuterated solvent in a clean, dry vial.
 - Transfer the solution to an NMR tube.
- Instrument Setup:
 - Insert the NMR tube into the spectrometer.
 - Lock the spectrometer on the deuterium signal of the solvent.
 - Shim the magnetic field to achieve optimal homogeneity.
- ¹H NMR Acquisition:
 - Set the appropriate spectral width and acquisition time.
 - Apply a 90° pulse and acquire the Free Induction Decay (FID).
 - Repeat the acquisition for a sufficient number of scans to achieve a good signal-to-noise ratio.



- 13C NMR Acquisition:
 - Switch the probe to the ¹³C frequency.
 - Set the appropriate spectral width, acquisition time, and relaxation delay.
 - Use a proton-decoupled pulse sequence (e.g., zgpg30) to simplify the spectrum.
 - Acquire the FID for a larger number of scans due to the lower natural abundance of ¹³C.
- Data Processing:
 - Apply a Fourier transform to the FID to obtain the spectrum.
 - Phase the spectrum and perform baseline correction.
 - Calibrate the chemical shift scale using the residual solvent peak as a reference.
 - Integrate the peaks in the ¹H spectrum and pick the peaks in both ¹H and ¹³C spectra.

Infrared (IR) Spectroscopy

Objective: To obtain an IR spectrum of **isoserine** to identify its functional groups.

Materials and Equipment:

- Isoserine sample (solid)
- Fourier Transform Infrared (FTIR) spectrometer with an Attenuated Total Reflectance (ATR) accessory or KBr press.

Procedure (using ATR):

- Background Spectrum:
 - Ensure the ATR crystal is clean.
 - Record a background spectrum of the empty ATR accessory.



- Sample Analysis:
 - Place a small amount of the solid isoserine sample onto the ATR crystal.
 - Apply pressure to ensure good contact between the sample and the crystal.
 - Record the sample spectrum.
- Data Processing:
 - The spectrometer software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
 - Identify the characteristic absorption bands and assign them to the corresponding functional group vibrations.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of isoserine.

Materials and Equipment:

- Isoserine sample
- Solvent (e.g., methanol, water)
- Mass spectrometer (e.g., with Electrospray Ionization ESI, or as part of a GC-MS system)

Procedure (using ESI-MS):

- Sample Preparation:
 - Dissolve a small amount of isoserine in a suitable solvent to a concentration of approximately 1 mg/mL.
- Instrument Setup:
 - Calibrate the mass spectrometer using a known standard.



- Set the ESI source parameters (e.g., capillary voltage, nebulizer gas pressure, drying gas flow rate and temperature).
- Data Acquisition:
 - Infuse the sample solution into the mass spectrometer at a constant flow rate.
 - Acquire the mass spectrum in the positive or negative ion mode over a suitable m/z range.
- Data Analysis:
 - Identify the molecular ion peak ([M+H]+ or [M-H]-).
 - Analyze the fragmentation pattern to identify characteristic fragment ions.

Visualizations

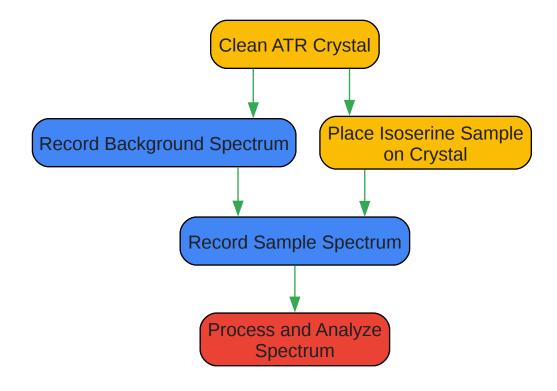
The following diagrams illustrate the experimental workflows for the spectroscopic analysis of **isoserine**.



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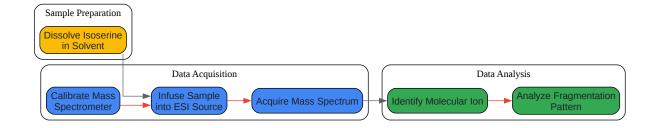
NMR Experimental Workflow





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FTIR-ATR Experimental Workflow



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Mass Spectrometry Experimental Workflow



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References

- 1. Isoserine | C3H7NO3 | CID 11267 PubChem [pubchem.ncbi.nlm.nih.gov]
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